molecular formula C34H36N2O3 B14411522 N-(Triphenylmethyl)-L-phenylalanyl-L-leucine CAS No. 81391-68-6

N-(Triphenylmethyl)-L-phenylalanyl-L-leucine

Cat. No.: B14411522
CAS No.: 81391-68-6
M. Wt: 520.7 g/mol
InChI Key: XRYNUXZHQVKNQI-CONSDPRKSA-N
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Description

N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is a compound that belongs to the class of trityl-protected amino acids. The triphenylmethyl (trityl) group is commonly used in organic synthesis for protecting functional groups such as alcohols, thiols, and amines. This compound is particularly significant in peptide synthesis, where it serves as a protective group for amino acids, ensuring that specific reactions occur without interference from other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine typically involves the protection of the amino group of L-phenylalanine and L-leucine using the triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl-protected intermediate, which is then coupled with the other amino acid using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common, where the amino acids are sequentially added to a solid resin, and the trityl group is used to protect the amino acids during the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Triphenylmethyl)-L-phenylalanyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acids after deprotection and the coupled peptide product during synthesis .

Mechanism of Action

The mechanism of action of N-(Triphenylmethyl)-L-phenylalanyl-L-leucine involves the protection of amino groups during peptide synthesis. The trityl group prevents unwanted reactions at the amino site, allowing for selective coupling of amino acids. The deprotection step, typically using TFA, removes the trityl group, yielding the free amino acids or peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Triphenylmethyl)-L-phenylalanyl-L-leucine is unique due to the presence of both phenylalanine and leucine, making it a versatile compound in peptide synthesis. The trityl group provides stability and protection, allowing for selective reactions and high yields in peptide synthesis .

Properties

CAS No.

81391-68-6

Molecular Formula

C34H36N2O3

Molecular Weight

520.7 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-phenyl-2-(tritylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C34H36N2O3/c1-25(2)23-31(33(38)39)35-32(37)30(24-26-15-7-3-8-16-26)36-34(27-17-9-4-10-18-27,28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25,30-31,36H,23-24H2,1-2H3,(H,35,37)(H,38,39)/t30-,31-/m0/s1

InChI Key

XRYNUXZHQVKNQI-CONSDPRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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